molecular formula C18H22N4O4S2 B2506069 4-acetyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235171-88-6

4-acetyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2506069
CAS No.: 1235171-88-6
M. Wt: 422.52
InChI Key: NBHOKGIONZWQLG-UHFFFAOYSA-N
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Description

4-acetyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N4O4S2 and its molecular weight is 422.52. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Alafeefy et al. (2015) explored benzenesulfonamides incorporating different moieties, such as aroylhydrazone and piperidinyl, for their inhibition potential against human carbonic anhydrase isozymes. These compounds showed low nanomolar activity against hCA II, a cytosolic enzyme, suggesting their potential in designing inhibitors for tumor-associated isoforms like hCA IX and XII, which are crucial for cancer progression (Alafeefy et al., 2015).

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the biological activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

Mechanism of Action

The mode of action of these compounds often involves interaction with specific protein targets in the body, leading to changes in cellular function. The exact nature of these interactions and the resulting changes can vary widely depending on the specific compound and target .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological characteristics can all impact pharmacokinetics .

Environmental factors can also influence the action of a compound. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability, solubility, and interaction with its targets .

Properties

IUPAC Name

4-acetyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-12-17(27-21-20-12)18(24)22-9-7-14(8-10-22)11-19-28(25,26)16-5-3-15(4-6-16)13(2)23/h3-6,14,19H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHOKGIONZWQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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